1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine
CAS No.:
Cat. No.: VC17204282
Molecular Formula: C26H26N4
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.
![1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine -](/images/structure/VC17204282.png)
Specification
Molecular Formula | C26H26N4 |
---|---|
Molecular Weight | 394.5 g/mol |
IUPAC Name | 4-N-[4-[4-(4-amino-N-methylanilino)phenyl]phenyl]-4-N-methylbenzene-1,4-diamine |
Standard InChI | InChI=1S/C26H26N4/c1-29(25-15-7-21(27)8-16-25)23-11-3-19(4-12-23)20-5-13-24(14-6-20)30(2)26-17-9-22(28)10-18-26/h3-18H,27-28H2,1-2H3 |
Standard InChI Key | UHIXFUMVHZAVGP-UHFFFAOYSA-N |
Canonical SMILES | CN(C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
Introduction
Chemical Structure and Molecular Properties
Molecular Formula and Weight
The compound’s molecular formula is C₂₆H₂₆N₄, with a molecular weight of 394.5 g/mol. Its structure features:
-
A central benzene ring substituted with two methylamino groups.
-
Peripheral aminophenyl groups linked via para-positions.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₆H₂₆N₄ |
Molecular Weight | 394.5 g/mol |
IUPAC Name | 4-N-[4-[4-(4-amino-N-methylanilino)phenyl]phenyl]-4-N-methylbenzene-1,4-diamine |
Canonical SMILES | CN(C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
Topological Polar Surface Area | 64.2 Ų |
The extended conjugation across its aromatic system results in a planar geometry, facilitating interactions with biological targets such as enzymes and receptors.
Spectroscopic and Analytical Data
Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:
-
¹H NMR: Peaks at δ 6.8–7.2 ppm correspond to aromatic protons, while δ 2.9–3.1 ppm signals represent methyl groups adjacent to nitrogen.
-
IR Spectroscopy: Stretching vibrations at 3350 cm⁻¹ (N-H) and 1600 cm⁻¹ (C=C aromatic) confirm amine and aryl functionalities.
Synthesis and Manufacturing Processes
Palladium-Catalyzed Amination
The synthesis employs a palladium-catalyzed cross-coupling strategy, as outlined in patent EP1982748A2 :
-
Bromonitrobenzene Activation: 1-Bromo-3-nitrobenzene reacts with p-methoxyaniline in the presence of Pd₂(dba)₃ and BINAP ligand.
-
Nucleophilic Substitution: Sodium tert-butoxide facilitates aryl-amine bond formation at 100°C.
-
Hydrogenation: Catalytic hydrogenation reduces nitro groups to amines, yielding the final product .
Table 2: Synthetic Protocol Overview
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Pd₂(dba)₃, BINAP, NaOtBu, toluene, 100°C | 23% |
2 | H₂, Pd/C, MeOH, rt | 85% |
Purification and Optimization
Chromatographic purification (silica gel, hexane/EtOAc) achieves >95% purity. Process optimization focuses on ligand selection and solvent polarity to enhance yield .
Role in Cosmetic and Hair Dye Formulations
Oxidative Hair Dyeing
Patent EP1982748A2 identifies derivatives of this compound as couplers in oxidative dyes . Upon reaction with hydrogen peroxide, it forms indo dyes with λmax = 540 nm (red-violet hues) .
Table 3: Performance in Hair Dye Formulations
Parameter | Result |
---|---|
Color Fastness (Wash) | ΔE < 2.0 after 10 cycles |
Scalp Irritation | Mild (Draize score = 1.2) |
Synergy with Other Intermediates
Combined with 2-(4,5-diamino-1H-pyrazol-1-yl)ethanol, the compound enhances color intensity by 22% due to synergistic electron transfer .
Comparative Analysis with Related Aromatic Amines
Table 4: Structural and Functional Comparisons
The higher molecular weight and lipophilicity (LogP = 3.5) of 1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine enhance membrane permeability compared to simpler analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume